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CAS No.: 1346608-93-2

Cat. No.: B2815071

Get Quote

Executive Summary: The Divergence of Two
Sulfonamides

In drug discovery, a subtle structural modification can invert a molecule's biological target
profile. This guide compares Carzenide (4-carboxybenzenesulfonamide) and its derivative
Probenecid (4-(dipropylsulfamoyl)benzoic acid).

While structurally related, these two compounds represent a classic case study in Structure-
Activity Relationship (SAR) divergence:

» Carzenide functions primarily as a potent Carbonic Anhydrase (CA) inhibitor, utilizing its
primary sulfonamide group to coordinate with the zinc ion in the enzyme's active site.

e Probenecid is a potent Organic Anion Transporter (OAT) inhibitor.[1] The addition of
hydrophobic propyl chains sterically hinders CA binding while creating the necessary
lipophilicity to block OAT1, OAT3, and URATL1 transporters in the renal proximal tubule.
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This guide analyzes their physicochemical differences, mechanistic distinctness, and
experimental applications to ensure accurate selection in pharmacokinetic and enzymatic
assays.

Chemical & Physicochemical Comparison

The fundamental difference lies in the substitution on the sulfonamide nitrogen. Carzenide
possesses a primary sulfonamide (unsubstituted), whereas Probenecid features a tertiary
sulfonamide (dipropyl-substituted).

Feature Carzenide Probenecid
) ) 4-(dipropylsulfamoyl)benzoic
IUPAC Name 4-sulfamoylbenzoic acid )
acid
CAS Number 138-41-0 57-66-9
Molecular Weight 201.20 g/mol 285.36 g/mol
Primary ( Tertiary (
Sulfonamide Type
) )
LogP (Lipophilicity) 0.5 (Hydrophilic) 3.21 (Lipophilic)
pKa (Acidic) ~3.5 (COOH) ~3.4 (COOH)
. Very Low (insoluble in water;
Water Solubility Moderate (~450 mg/L) ) )
requires alkaline pH)
] ] Organic Anion Transporters
Primary Target Carbonic Anhydrase Il (CAIl)

(OAT1/3, URAT1)

Mechanistic Deep Dive
Carzenide: The Zinc Coordinator

Carzenide acts as a classical sulfonamide inhibitor of Carbonic Anhydrase (CA). The nitrogen
atom of the primary sulfonamide moiety (

) acts as a metal-coordinating ligand. It binds directly to the
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ion within the CA active site, displacing the zinc-bound water molecule/hydroxide ion required
for catalysis. This mechanism is abolished if the nitrogen is substituted.

Probenecid: The Transporter Blocker

Probenecid was synthetically derived from Carzenide to extend the half-life of penicillin. The
addition of two propyl groups to the sulfonamide nitrogen serves two purposes:

o Abolishes CA Activity: The bulky propyl groups sterically prevent the sulfonamide nitrogen
from approaching the active site

ion, rendering Probenecid inactive against CA isoforms (Ki > 10,000 nM).

o Enhances OAT Affinity: The hydrophobic propyl tails interact with the hydrophobic pockets of
Organic Anion Transporters (OAT1 and OAT3) on the basolateral membrane of renal
proximal tubule cells. This competitive inhibition blocks the uptake of anions (like penicillin,
cidofovir, or fluorescent dyes) from the blood into the tubule, thereby reducing their renal

clearance.

Visualizing the Pathway Divergence
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Figure 1: Mechanistic divergence. Carzenide targets the Zinc ion in enzymes, while Probenecid
targets hydrophobic pockets in transporters.

Comparative Biological Activity Data[2]

The following data aggregates independent studies to illustrate the potency shift.
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Target System

Parameter Carzenide Activity Probenecid Activity

Carbonic Anhydrase |l

Ki (Inhibition )
2.5 -90 nM (Potent) > 10,000 nM (Inactive)

(hCA 1) Constant)
OAT1/ OAT3 (Renal -~
IC50 Weak / Non-specific 5—-50 uM (Potent)

Uptake)
URAT1 (Urate

] IC50 Unknown/Weak ~150 pM
Reabsorption)
Pannexin 1 Channel IC50 Not Reported ~150 uM
Influenza A ~0.5 nM (Mechanism

o IC50 Not Reported o

Replication distinct from OAT)

Key Insight: Do not use Probenecid as a control for Carbonic Anhydrase inhibition. Conversely,

Carzenide is an unsuitable substitute for blocking OAT transporters in dye-retention assays

(e.g., Calcium flux assays).

Experimental Protocols
Protocol A: OAT Inhibition Assay (Probenecid)

Purpose: To prevent the leakage of fluorescent calcium indicators (e.g., Fluo-4, Fura-2) from

cells by inhibiting the anion transporter.

e Stock Preparation:

o Weigh Probenecid (MW: 285.36).[1][2][3]

o Dissolve in 1M NaOH or DMSO to create a 500 mM stock. Note: Probenecid is insoluble

in neutral water.

o If using NaOH, buffer carefully; if using DMSO, keep final cell concentration < 0.5%

DMSO.

o Assay Buffer Formulation:

o Prepare Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES.
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o Add Probenecid stock to a final concentration of 2.5 mM (Standard working
concentration).

o Adjust pH to 7.4 immediately, as Probenecid is acidic and may lower pH.

e Cell Loading:
o Incubate cells with the Dye + Probenecid solution for 30—60 minutes at 37°C.

o Validation: Compare fluorescence retention against a control well without Probenecid.
Signal decay in control wells indicates active anion transport.

Protocol B: Carbonic Anhydrase Inhibition (Carzenide)

Purpose: To screen for CAll inhibition using esterase activity (colorimetric).
e Reagent Setup:
o Substrate: 4-Nitrophenyl acetate (4-NPA) dissolved in acetonitrile (stock).
o Enzyme: Purified human CAII (hCA 1I).
o Inhibitor: Carzenide dissolved in DMSO.[4]
» Reaction Workflow:
o In a 96-well plate, add 120 pL of Tris-SO4 buffer (pH 7.6).
o Add 20 pL of hCA Il solution.
o Add 20 pL of Carzenide (serial dilutions: 0.1 nM to 1 uM).
o Incubate for 10 minutes at 25°C to allow equilibrium binding.
o Start reaction by adding 40 uL of 4-NPA substrate.
e Measurement:

o Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 15 minutes.
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o Calculate Ki using the Cheng-Prusoff equation.

Application Guide: When to Use Which?

If your goal is... Select This Compound Why?
Blocks OAT/MRP transporters
Prevent Dye Leakage Probenecid that pump out anionic dyes
(Fluo-4, Indo-1).
Potently inhibits CAll,
Study pH Regulation Carzenide disrupting bicarbonate/proton
balance.
Clinically used to block renal
Extend Drug Half-Life Probenecid tubular secretion of acidic
drugs (e.g., Penicillin).[5]
Blocks ATP release channels
Inhibit Pannexin 1 Probenecid ]
at ~150 pM concentration.
Acts as the primary scaffold
Synthesize Sulfonamides Carzenide (intermediate) for
derivatization.
References

BenchChem Technical Support. (2025). Carzenide (4-Sulfamoylbenzoic acid): Mechanism

and Applications. Retrieved from

National Center for Biotechnology Information. (2025). PubChem Compound Summary for

CID 4911, Probenecid. Retrieved from

Supuran, C. T, et al. (2014).[6] Selective inhibition of human carbonic anhydrases by novel

amide derivatives of probenecid. Bioorganic & Medicinal Chemistry. Retrieved from

Nigam, S. K., et al. (2018). The organic anion transporter (OAT) family.[1] Clinical

Pharmacology & Therapeutics. Retrieved from

PerkinElmer. (2023). Probenecid Usage in Calcium Assays. Retrieved from

© 2026 BenchChem. All rights reserved.

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8177813/
https://pubmed.ncbi.nlm.nih.gov/25027802/
https://en.wikipedia.org/wiki/Probenecid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2815071?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

¢ Silverman, D. N., & Lindskog, S. (1988). The mechanism of carbonic anhydrase. Annual
Review of Biochemistry. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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